molecular formula C9H11F2N3O2 B1364102 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 725699-03-6

7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B1364102
M. Wt: 231.2 g/mol
InChI Key: QRBDCVYZAXZQLN-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 664992-04-5, is a solid substance . Its IUPAC name is 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydro [1,2,4]triazolo [1,5-a]pyrimidine-2-carboxylic acid . The molecular weight of the compound is 232.19 .


Synthesis Analysis

The synthesis of a similar compound, methyl 5,7-bis (difluoromethyl)pyrazolo [1,5-a]pyrimidine-2-carboxylate, was achieved by the condensation of methyl 5-amino-1 H -pyrazole-3-carboxylate and 1,1,5,5-tetrafluoropentane-2,4-dione .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C8 H10 F2 N4 O2 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Structure

  • Regioselective Synthesis : Research demonstrates the regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine derivatives, highlighting the tunability of N-alkylation and the role of carboxy function in directing regioselectivity (Drev et al., 2014).

  • Synthesis Variations : Different synthesis methods have been developed for 6-alkyl-7-oxo-tetrahydropyrazolo[1,5-c]pyrimidine derivatives, offering insights into chemical transformations and library preparation (Lombar et al., 2014).

  • Molecular Structure Analysis : Investigations into the reaction of aminoazoles with hexafluoroacetylacetone led to the formation of pyrazolo[1,5-a]pyrimidine, providing structural insights through 2D NMR spectroscopy (Petrov et al., 2008).

Synthetic Methodologies and Libraries

  • Combinatorial Libraries : A study on the synthesis of over 2200 trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine carboxamides on a 50-100-mg scale highlights the scope of solution-phase synthesis and the production of high-purity final products (Dalinger et al., 2005).

  • Diverse Heterocyclizations : Research on heterocyclization reactions of pyruvic acids and aromatic aldehydes with amino-N-aryl-pyrazole carboxamides shows the synthesis of different types of compounds, showcasing the versatility of chemical processes (Sakhno et al., 2010).

Supramolecular Structures and Interactions

  • Structural Modifications : Studies on thiazolo[3, 2-a]pyrimidines related to pyrazolo[1,5-a]pyrimidine derivatives reveal significant differences in intermolecular interaction patterns and supramolecular aggregation based on various structural modifications (Nagarajaiah & Begum, 2014).

  • Crystal Structure Analysis : Analysis of the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid in different crystal environments provides insights into supramolecular architecture and interaction energies (Canfora et al., 2010).

Safety And Hazards

The compound is classified as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, particularly in the development of new difluoromethylation reagents . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

properties

IUPAC Name

7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O2/c1-4-2-6(8(10)11)14-7(12-4)3-5(13-14)9(15)16/h3-4,6,8,12H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBDCVYZAXZQLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C(=CC(=N2)C(=O)O)N1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301122660
Record name 7-(Difluoromethyl)-4,5,6,7-tetrahydro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

CAS RN

725699-03-6
Record name 7-(Difluoromethyl)-4,5,6,7-tetrahydro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725699-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Difluoromethyl)-4,5,6,7-tetrahydro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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